Product packaging for Cerium-144(Cat. No.:CAS No. 14762-78-8)

Cerium-144

Cat. No.: B081313
CAS No.: 14762-78-8
M. Wt: 143.91365 g/mol
InChI Key: GWXLDORMOJMVQZ-RNFDNDRNSA-N
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Description

Significance in Nuclear Science

Cerium-144 is a prominent radionuclide in nuclear science due to its consistent generation during the fission of heavy nuclei, particularly uranium, in nuclear reactors nih.govnih.govwikipedia.org. Its presence is a key factor in the decay heat observed in spent nuclear fuel, contributing substantially to the thermal output for cooling periods extending up to approximately ten years post-reactor operation.

The nuclear properties of this compound are well-characterized. It undergoes beta-minus (β-) decay, transforming into Praseodymium-144 (Pr-144) nih.gov. This decay chain is significant because Pr-144 itself is also radioactive, decaying further with the emission of energetic beta particles and gamma rays nih.gov. The average beta-particle energy for the equilibrium mixture of Ce-144 and Pr-144 is approximately 1.27 MeV nih.gov.

The half-life of this compound is approximately 284.91 days, making it one of the more stable radioactive isotopes of cerium nih.govwikipedia.org. This relatively long half-life, coupled with its energetic decay products, underpins its importance in various research contexts. For instance, Ce-144 has been explored as a source for neutrino oscillation experiments, where its decay provides a controlled and intense flux of antineutrinos for fundamental physics studies. In nuclear waste management and safeguards, Ce-144 is relevant for non-destructive assay measurements of nuclear materials, aiding in the characterization of waste streams wikipedia.org. Historically, the radiation barrier provided by Ce-144 has been considered in pyroprocessing techniques for spent nuclear fuel, although challenges related to its separation from other elements have been noted.

The following table summarizes key nuclear properties of this compound:

PropertyValue
Isotopic Mass143.913653(3) u
Nuclide Mass143.8818376 u
Mass Excess-80.43171 MeV
Nuclear Binding Energy1197.32527792 MeV (per nucleus)
Average Binding Energy8.31475887 MeV (per nucleon)
Half-life284.91(5) days
Decay Modeβ-
Daughter NuclidePraseodymium-144 (Pr-144)
Spin and Parity0+
Decay Constant (λ)2.815814401753 × 10⁻⁸ s⁻¹
Specific Activity (α)1.185820347048 × 10¹⁴ Bq g⁻¹
Charge Radius4.9303(23) fm
Year of Discovery1945

The decay of this compound proceeds primarily to Praseodymium-144, which then further decays. The primary decay scheme details are as follows:

Parent NuclideDecay ModeDaughter NuclideHalf-lifeBranching FractionDecay Energy (Q-value)Associated Gamma Energy (from Pr-144 decay)
This compoundβ-Praseodymium-144m7.2 minutes0.0115 (1.15%)0.3186(8) MeV-
This compoundβ-Praseodymium-14417.29 minutes0.9885 (98.85%)0.3186(8) MeV2.185 MeV (0.7% branching)

Historical Context of Research on this compound

The discovery of this compound dates back to 1945. Following its identification, academic research on Ce-144 rapidly expanded, driven by its significance as a component of nuclear fission products. Early investigations focused on meticulously characterizing its radioactive decay properties. Studies conducted in the 1950s, for instance, involved detailed analyses of its gamma-ray and beta-ray spectra, alongside coincidence measurements to elucidate the complex decay scheme of the Ce-144/Pr-144 couple. Researchers utilized techniques such as thin-lens beta-ray spectrometers and scintillation counters to determine gamma-ray intensities and coincidences, contributing to a comprehensive understanding of the energy levels involved in the decay of Praseodymium-144.

The persistent academic interest in this compound stems from its continued relevance in understanding the behavior of fission products within the nuclear fuel cycle and its potential as a research tool. Its prominence in the fission product inventory of irradiated fuel elements has made understanding its properties crucial for assessing various aspects of nuclear technology and safety nih.gov. Research has also explored its behavior in environmental contexts, examining its distribution and retention in biological systems to further scientific understanding of radionuclide pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ce B081313 Cerium-144 CAS No. 14762-78-8

Properties

CAS No.

14762-78-8

Molecular Formula

Ce

Molecular Weight

143.91365 g/mol

IUPAC Name

cerium-144

InChI

InChI=1S/Ce/i1+4

InChI Key

GWXLDORMOJMVQZ-RNFDNDRNSA-N

SMILES

[Ce]

Isomeric SMILES

[144Ce]

Canonical SMILES

[Ce]

Synonyms

144Ce radioisotope
Ce-144 radioisotope
Cerium-144

Origin of Product

United States

Nuclear Structure and Decay Characteristics of Cerium 144 and Its Daughters

Radioactive Decay Pathways of Cerium-144

The decay of ¹⁴⁴Ce initiates a cascade of radioactive transformations.

This compound (¹⁴⁴Ce) exclusively decays through beta-minus emission, leading to the formation of Praseodymium-144 (¹⁴⁴Pr) lnhb.frchemlin.orgperiodictable.com. This decay populates both the ground state of ¹⁴⁴Pr and a metastable excited state, ¹⁴⁴mPr. Approximately 98.85% of ¹⁴⁴Ce decays directly to the ground state of ¹⁴⁴Pr, while a smaller fraction, 1.15%, decays to the ¹⁴⁴mPr metastable state lnhb.frlnhb.fr.

The metastable isotope Praseodymium-144m (¹⁴⁴mPr) has a half-life of 7.2 minutes lnhb.frchemlin.org. Its primary decay mode is an isomeric transition (IT) to the ground state of ¹⁴⁴Pr, accounting for 99.94% of its decays chemlin.orglnhb.fr. This transition involves the emission of a 59.03 keV gamma ray lnhb.fr. A very minor branch (0.06% to 0.07%) of ¹⁴⁴mPr also undergoes beta-minus decay directly to various excited levels of ¹⁴⁴Nd chemlin.orglnhb.fr.

Praseodymium-144 (¹⁴⁴Pr), with a half-life of 17.29 minutes, undergoes 100% beta-minus decay to Neodymium-144 (¹⁴⁴Nd) chemlin.orglnhb.frperiodictable.com. This decay populates various excited levels of ¹⁴⁴Nd, as well as its ground state lnhb.fr. Neodymium-144 (¹⁴⁴Nd) is considered a stable isotope, although it is a natural radioactive isotope with an extremely long half-life of 2.290 × 10¹⁵ years buyisotope.com.

Decay of Metastable Praseodymium-144 (144mPr) to Ground State Praseodymium-144

Energetics of this compound Decay

The decay processes of ¹⁴⁴Ce and its daughters are characterized by specific energy releases, including Q-values for beta transitions and distinct gamma-ray emission energies.

The Q-value represents the total energy released during a radioactive decay. For the beta transitions in the ¹⁴⁴Ce decay chain, the following Q-values have been determined:

Table 1: Q-Values of Beta Transitions

Decay TransitionQ-Value (keV)Reference
¹⁴⁴Ce → ¹⁴⁴Pr318.6 lnhb.frperiodictable.comlnhb.fr
¹⁴⁴Pr → ¹⁴⁴Nd2997.4 chemlin.orgperiodictable.com
¹⁴⁴mPr → ¹⁴⁴Nd3056.4 lnhb.fr
¹⁴⁴mPr → ¹⁴⁴Pr (IT)59.03 chemlin.orglnhb.fr

Gamma rays are emitted as excited nuclear states de-excite to lower energy levels. In the ¹⁴⁴Ce decay chain, gamma emissions originate from the de-excitation of ¹⁴⁴Pr levels populated by ¹⁴⁴Ce beta decay, the isomeric transition of ¹⁴⁴mPr, and the de-excitation of ¹⁴⁴Nd levels populated by ¹⁴⁴Pr beta decay.

Table 2: Gamma-Ray Emissions from ¹⁴⁴Ce Decay (De-excitation of ¹⁴⁴Pr Levels)

These gamma rays are observed as a result of the beta decay of ¹⁴⁴Ce populating excited states of ¹⁴⁴Pr, which then de-excite.

Energy (keV)Relative Emission Probability (% per ¹⁴⁴Ce decay)Reference
33.5680.235 ± 0.012 iaea.orgiaea.org
40.980.41 ± 0.25 iaea.orgiaea.org
80.121.52 ± 0.10 iaea.orgiaea.org
133.51511.09 ± 0.16 iaea.orgiaea.org

Table 3: Gamma-Ray Emissions from ¹⁴⁴mPr Decay

This table includes the gamma ray from the isomeric transition of ¹⁴⁴mPr to ¹⁴⁴Pr, and gamma rays from the minor beta-minus decay branch of ¹⁴⁴mPr to ¹⁴⁴Nd.

Energy (keV)Relative Emission Probability (% per ¹⁴⁴mPr decay)OriginReference
59.030.0818 ± 0.0012IT to ¹⁴⁴Pr lnhb.fr
618.1080.030 ± 0.003β⁻ to ¹⁴⁴Nd lnhb.fr
696.5070.06 ± 0.02β⁻ to ¹⁴⁴Nd lnhb.fr
814.3100.02 ± 0.01β⁻ to ¹⁴⁴Nd lnhb.fr
1631.370.030 ± 0.003β⁻ to ¹⁴⁴Nd lnhb.fr
1885.760.010 ± 0.003β⁻ to ¹⁴⁴Nd lnhb.fr

Table 4: Gamma-Ray Emissions from ¹⁴⁴Pr Decay (De-excitation of ¹⁴⁴Nd Levels)

These gamma rays are observed following the beta decay of ¹⁴⁴Pr to excited states of ¹⁴⁴Nd.

Energy (keV)Relative Emission Probability (% per ¹⁴⁴Ce decay)Reference
696.5050.01342 ± 0.00014 iaea.org
1489.1480.00296 ± 0.00005 iaea.org
2185.6450.00680 ± 0.00018 iaea.org

Q-Values of Beta Transitions

Nuclear Level Structure and Transitions in Praseodymium-144

Praseodymium-144 (Pr-144) is an odd-odd nucleus with a complex decay scheme following the beta-minus decay of this compound (Ce-144). Its nuclear level structure and the transitions between these levels have been extensively studied through various spectroscopic techniques.

Excited States of Praseodymium-144

The nuclear level structure of Praseodymium-144 (Pr-144) includes a ground state and several excited states, which have been characterized by their energies, spins, and parities. The ground state of Pr-144 has been assigned a spin and parity of 0⁻ lnhb.frjaea.go.jpchemlin.org.

A significant excited state is the metastable isomer, Praseodymium-144m (Pr-144m), located at 59.03 keV with a spin and parity of 3⁻ lnhb.frjaea.go.jplnhb.fr. This isomeric state has a half-life of 7.2 minutes and decays predominantly (99.94%) via an isomeric transition to the Pr-144 ground state lnhb.fr. Other notable nuclear levels in Pr-144 populated by the beta-minus decay of Ce-144 include states at 80.120 keV, 99.952 keV, and 133.5152 keV lnhb.fr. Early investigations also inferred the existence of energy levels at approximately 175 keV and 166 keV in Pr-144 plu.mxosti.gov.

The beta decay of Pr-144 itself leads to various excited levels in its daughter nuclide, Neodymium-144 (Nd-144) lnhb.frlnhb.fr. For instance, beta components with endpoint energies of 2293 keV (1.3% intensity) and 803 keV (1.0% intensity) have been observed, leading to excited states in Nd-144 cdnsciencepub.com.

Table 1: Selected Nuclear Levels of Praseodymium-144

Nuclear Level NumberEnergy (keV)Spin and Parity (Jπ)Half-life
0 (Ground State)0.00⁻17.29 min lnhb.frjaea.go.jp
1 (Isomeric State)59.03 ± 0.033⁻7.2 (2) min lnhb.frjaea.go.jp
280.120 ± 0.0041⁻- lnhb.fr
399.952-- lnhb.fr
4133.5152-- lnhb.fr

Internal Conversion Processes and Coefficients

Internal conversion (IC) is a non-radiative decay process where an excited nucleus transfers its excitation energy directly to an atomic electron, causing the electron to be ejected from the atom. Studies of internal conversion processes and their associated coefficients are critical for defining gamma multipolarities and assigning spin-parity values to nuclear levels lnhb.fr.

Extensive research throughout the 1960s and 1970s, including detailed conversion-electron measurements by Geiger et al., focused on these aspects for the nuclear levels of Pr-144 lnhb.fr. These studies, along with others, provided crucial data for understanding the decay scheme lnhb.fr. For instance, the internal conversion coefficients of the 80 keV and 133 keV gamma rays in Pr-144 have been measured osti.gov.

In the evaluation of decay data, internal conversion coefficients (ICC) and their uncertainties are routinely utilized, often based on theoretical models such as the BrIcc computer program iaea.org. The 59.03-keV isomeric transition in Pr-144m, identified as an M3 transition, is associated with a significant internal conversion process lnhb.frlnhb.fr.

Multipolarities and Spin-Parity Assignments of Nuclear Levels

The multipolarities of gamma transitions in Pr-144 are defined based on the known spins and parities of the nuclear levels involved lnhb.fr. Comprehensive conversion-electron, electron-gamma (e-γ), and gamma-gamma (γ-γ) coincidence measurements, along with directional angular correlation studies, have been instrumental in assigning gamma multipolarities and spin-parity values for the nuclear levels of Pr-144 lnhb.fr.

The ground state of Pr-144 is firmly established as 0⁻ lnhb.frjaea.go.jpchemlin.org. The 59.03 keV metastable state (Pr-144m) is characterized by a 3⁻ spin and parity, and its decay to the ground state is identified as an M3 (magnetic octupole) transition lnhb.frjaea.go.jplnhb.fr. Beta-gamma directional correlation studies have provided insights into the spin sequences, for example, suggesting a probable 0⁻(β)2⁺(γ)0⁺ sequence for a 2293 keV β-component leading to a 691 keV gamma ray in Nd-144 cdnsciencepub.com.

The consistency of the nuclear level scheme and the reliability of decay data evaluations are often tested by comparing sums of evaluated average energies and through the use of updated Q-values iaea.org.

Theoretical Nuclear Models Applied to this compound

Theoretical nuclear models play a vital role in understanding the structure and behavior of nuclei like this compound (Ce-144), providing a framework to interpret experimental observations and predict nuclear properties.

Nucleon Density Calculations by Skyrme and Gogny Forces

Skyrme and Gogny forces are effective nucleon-nucleon interactions widely employed in mean-field calculations, such as the Hartree-Fock (HF) method, within theoretical nuclear physics . These forces are particularly successful in calculating gross nuclear properties, including masses, shapes, radii, and level densities .

For nuclei in the region of Ce-144, a symmetry-conserving configuration mixing (SCCM) method, based on a Gogny energy density functional (EDF), has been utilized researchgate.net. This method incorporates particle number, parity, and angular momentum restoration, as well as axial quadrupole and octupole shape mixing within the generator coordinate method researchgate.net. Predictions derived from such calculations for excitation energies and electromagnetic transition probabilities have shown good agreement with recent experimental data for nuclei like Ce-144 researchgate.net.

Shell Model Interpretations of Nuclear Levels

The nuclear shell model provides a fundamental framework for understanding the structure of atomic nuclei, explaining phenomena such as magic numbers and classifying nuclear energy levels soton.ac.uk. This model, in conjunction with the concept of a spin-orbit force, has been foundational in predicting ground state properties like mass, spin-parity, and magnetic moments, as well as the characteristics of excited states .

For this compound, shell-model calculations have been performed in the mass region around the robust ¹³²Sn core researchgate.net. These calculations aim to describe the low-lying state energies and magnetic dipole moments of various nuclei, including those in the cerium isotopic chain researchgate.net. Experimental measurements of lifetimes of excited states in Ce-144 have allowed for the determination of reduced E2 transition strengths, which have then been compared with predictions from contemporary shell-model calculations researchgate.net. Furthermore, shell-model calculations have been instrumental in confidently assigning spins and parities to newly observed excited states in Ce-144 researchgate.net. The shell model also provides properties of excited nuclear states for isotopes like Pr-144 researchgate.net.

Theoretical Beta and Antineutrino Spectrum Calculations

The beta decay of this compound and its daughter Praseodymium-144 involves complex decay schemes, making the precise calculation of their emitted beta and antineutrino spectra crucial for various applications, particularly in neutrino physics experiments researchgate.netcern.ch. Experiments, such as those searching for sterile neutrinos (e.g., SOX), rely on a highly accurate understanding of these spectra cern.chsissa.itmiddlebury.edu.

The beta-minus decay process involves the emission of an electron (beta particle) and an electron antineutrino (ν̄e). The energy released in beta decay is shared between the beta particle, the antineutrino, and the recoiling daughter nucleus. Consequently, the beta particles and antineutrinos are emitted with a continuous energy spectrum, ranging from zero up to the maximum decay energy (endpoint energy) cern.ch.

For the Ce-144/Pr-144 decay chain, the Pr-144 decay is of particular interest due to its higher endpoint energy. The main beta branch of Pr-144 has an endpoint energy of 2.9974 MeV researchgate.netcern.ch. Theoretical calculations of these spectra must account for several factors, including the nuclear matrix elements governing the transitions, atomic effects, and radiative corrections cern.chmiddlebury.eduresearchgate.net. The fact that the dominant decay transitions of Ce-144 and Pr-144 are "first forbidden non-unique" introduces complexities and uncertainties in precisely predicting the spectral shape, especially at the higher energy end of the antineutrino spectrum researchgate.netinfn.it.

Research efforts involve both theoretical calculations and experimental measurements to refine the understanding of these spectra. Comparisons between calculated electron spectra for Pr-144 and experimental data are performed to assess the reliability of theoretical models for both electron and antineutrino spectra from beta decay cern.chresearchgate.net. The precision measurement of the electron antineutrino spectrum from Pr-144 nuclei is vital for defining the reduced cross-section for inverse beta decay, which is essential for sterile neutrino searches arxiv.org.

Production and Radiochemical Separation of Cerium 144

Formation Mechanisms in Nuclear Fission

Cerium-144 originates from the fission of heavy nuclei in nuclear reactors, undergoing a series of transformations to reach its isotopic form.

Nuclear fission involves the splitting of a heavy nucleus, such as Uranium-235 or Plutonium-239, into two lighter nuclei, known as fission products nih.govfishersci.com. The "yield" refers to the fraction of a specific fission product generated per fission event nih.gov. This compound is recognized as a significant fission product fishersci.com. Radioactive isotopes of cerium, including Cerium-141 and this compound, are formed with high yields during nuclear fission americanelements.com. The mass yield curve of fission products typically exhibits two peaks, with this compound falling within the heavier mass number peak (above 140) fishersci.com. While the independent yield represents the direct production of an isotope, isotope and element yields can change over time as fission products undergo beta decay, whereas chain yields (representing a complete beta decay chain) remain constant after initial neutron emission nih.gov.

This compound is not typically formed directly as a primary fission fragment but rather through a decay chain involving successive beta decays. One prominent decay pathway leading to this compound begins with Barium-144 (Ba-144), an initial fission fragment periodic-table.io. This decay chain proceeds as follows: Barium-144 (Ba-144) decays to Lanthanum-144 (La-144), which then decays to this compound (Ce-144) periodic-table.io. This compound itself is a beta emitter with a half-life of approximately 284.91 days, decaying to Praseodymium-144 (Pr-144), which subsequently decays to stable Neodymium-144 (Nd-144) nih.govperiodic-table.ioperiodictable.one.

This compound is consistently produced in nuclear reactors as a byproduct of the fission process fishersci.com. It can be generated in weighable quantities through the irradiation of enriched uranium containing Uranium-235 americanelements.com. The production rate of this compound in nuclear reactors is influenced by factors such as the irradiation time and the subsequent cooling period of the nuclear fuel. Facilities specializing in nuclear fuel reprocessing, such as the Federal State Unitary Enterprise "Mayak" Production Association (FSUE "Mayak" PA), have the capability to produce this compound on a petabecquerel (PBq) scale.

Fission Product Decay Chains Leading to this compound

Radiochemical Processing and Isolation Techniques

The isolation of this compound from spent nuclear fuel and high-level waste involves sophisticated radiochemical separation techniques that leverage its unique chemical properties.

Radiochemical separation of fission products, including this compound, is a critical aspect of the nuclear fuel cycle americanelements.com. This compound is present in the high-level waste (HLW) generated during the reprocessing of spent nuclear fuel. The PUREX (Plutonium-URanium EXtraction) process is a widely adopted solvent extraction method for reprocessing nuclear fuel. Initial steps in cerium extraction typically involve standard reprocessing of spent nuclear fuel, which yields a concentrate containing lanthanides and minor actinides.

Various techniques are employed for the separation of this compound from this complex mixture. Solvent extraction is a prominent method, utilizing agents such as di(2-ethylhexyl)phosphoric acid (DEHPA) americanelements.com or 2-ethylhexyl hydrogen 2-ethylhexyl phosphonate (B1237965) (KSM-17). For instance, a solvent extraction technique has been developed to separate and purify this compound from PUREX HLW, involving the removal of cesium, uranium, and plutonium prior to cerium extraction.

Precipitation methods are also utilized. Cerium can be precipitated as cerium(IV) peroxyacetate from a nitrate (B79036) solution containing other trivalent rare earths, achieving high precipitation efficiency with minimal co-precipitation. Ion exchange chromatography is another technique, where cerium isotopes can be removed using columns packed with materials like a mixture of lead dioxide (PbO2) and Dowex1 resin, particularly to prevent interference with neodymium measurements. Electrochemical methods are also under investigation, where cerium can be separated through electrolysis as ceric hydroxide (B78521).

The ability of cerium to readily interconvert between its trivalent (Ce3+) and tetravalent (Ce4+) oxidation states is a fundamental principle exploited in its radiochemical separation. Unlike most other trivalent rare earth elements, Ce(IV) exhibits distinct chemical behavior, which allows for its selective separation.

The PUREX process, for example, has historically leveraged the separation of tetravalent cerium nitrate from trivalent rare earths using tributyl phosphate (B84403) (TBP). In many separation schemes, Ce3+ is oxidized to Ce4+ to facilitate its selective extraction into an organic phase. Common oxidizing agents include potassium dichromate (K2Cr2O7), a mixture of potassium persulfate and silver nitrate, sodium bromate (B103136) (NaBrO3), or hydrogen peroxide in combination with sodium acetate.

Once oxidized, Ce4+ can be extracted into various organic solvents. Examples include di(2-ethylhexyl)phosphoric acid (D2EHPA), KSM-17, alkyl phosphates such as TBP, or methyl isobutyl ketone. After extraction, the loaded Ce4+ is typically stripped from the organic phase by reducing it back to Ce3+. This reduction can be achieved using various reducing agents, such as dilute nitric acid (e.g., 0.5 M HNO3), ascorbic acid, or a mixture of hydrochloric acid and hydrogen peroxide.

Emerging techniques also include in-situ electrochemical oxidation of Ce3+ to Ce4+ for solvent extraction, followed by electrochemical reduction of Ce4+ back to Ce3+ for stripping. This approach can achieve high extraction efficiency and nearly 100% purity in a single step without requiring additional chemical reagents. It is important to note that Ce(IV) is susceptible to hydrolysis and polymerization, particularly in solutions with lower acidity, necessitating maintenance of high acidity in the medium during processing.

Environmental Behavior and Biogeochemical Cycling of Cerium 144

Environmental Distribution and Transport Mechanisms

Cerium-144's distribution in the environment is significantly shaped by its transport mechanisms, particularly atmospheric dispersion and subsequent deposition.

When released into the atmosphere, this compound typically exists as an aerosol, likely in its oxide form. service.gov.uk Atmospheric transport mechanisms, including general air movements and eddy diffusion, facilitate its global distribution. unscear.org This airborne Ce-144 subsequently undergoes wet and dry deposition, leading to its transfer onto plants and soils. service.gov.uk

Studies following nuclear events, such as the Chernobyl accident, have provided insights into Ce-144's fallout patterns. This compound is considered a refractory nuclide, meaning it is less volatile than elements like cesium isotopes. Its deposition patterns tend to resemble those of other refractory nuclides, such as Zirconium-95 and transuranium elements. borenv.net For instance, after the Chernobyl accident, the highest deposition values of Ce-144 in Finland were observed in a zone extending from southwestern Finland to the Kuhmo area, near the Russian border, a pattern distinct from more volatile radionuclides. borenv.net Global atmospheric nuclear tests have also contributed to the presence of Ce-144 in the environment, with estimated integrated deposition densities and air concentrations being measured in both the Northern and Southern Hemispheres. unscear.org

Upon deposition, this compound interacts with terrestrial environments, primarily soils and plants. It is known to bind strongly to soil clays, and early research categorized cerium and other rare earth elements as "immobile" radioactive elements due to their tendency to precipitate as hydroxides or carbonates, or to be strongly bound by soil clays. epa.gov However, some migration can occur if Ce-144 is transported as particulates or in complexed species. epa.gov

Laboratory studies have shown that Ce-144 is hardly moved by water leaching or exchanged from soils and bentonite (B74815) clays. Kaolinite, being somewhat more acidic, exhibited a larger portion of exchangeable Ce-144 compared to soils and bentonite, where most of the Ce-144 remained in a non-exchangeable fraction. epa.gov

Crop incorporation represents an ingestion pathway for Ce-144. Radioactive materials, including Ce-144, can be deposited directly onto food crops or taken up by plants from contaminated soil or the atmosphere. This can lead to the transfer of radioactivity into the food chain through the consumption of crops or animal products (e.g., milk or cheese from animals grazing on contaminated vegetation).

In aquatic environments, this compound exhibits high particle reactivity, significantly influencing its behavior and distribution within water bodies. service.gov.uk This characteristic makes it a relevant radionuclide for transport modeling in freshwater systems.

This compound is highly likely to bind to suspended sediments in the water column. service.gov.uk Its interactions in the water column involve complex dynamics, including dissolution and association with both dissolved and particulate forms of cerium. For example, studies on cerium oxide nanoparticles (CeO2-NPs) have shown that while bare nanoparticles quickly aggregate and settle, coated nanoparticles can dissolve due to surface complexation, releasing dissolved cerium into the water column. rsc.org

Cerium generally demonstrates a high affinity for iron (Fe) and manganese (Mn) oxyhydroxides. These oxyhydroxides are capable of oxidizing Ce(III) to Ce(IV), leading to a scavenging process that removes cerium from the water column and incorporates it into solid phases. researchgate.net Research has also investigated the fractionation of radioactive elements, including cerium, between natural waters and their suspended solids, indicating cerium's ability to migrate as, or adsorbed onto, suspended particles. epa.gov

The sediment-water interface plays a crucial role in controlling the long-term fate and behavior of contaminants like this compound in aquatic systems. noaa.gov Bioturbation, which refers to the biological displacement or mixing of sediments by macrofauna, significantly influences the migration and flux of radionuclides at this interface. frontiersin.org

Experimental studies using this compound as a tracer have demonstrated that the presence of macrofauna can substantially increase the migration of radionuclides into deeper sediments. For instance, migrations into deeper sediment were estimated to be up to 25 times greater in the presence of macrofauna compared to defaunated sediments. researchgate.net Bioturbation can also enhance the exportation of radionuclides back to the water column, by a factor ranging from 1.5 to 2.0. researchgate.net Over a 14-day period, radionuclides were observed to migrate to a maximum depth of 11 cm in the presence of macrofauna, primarily due to particle reworking. researchgate.net

Table 1: Influence of Bioturbation on this compound Migration in Sediments

ParameterWithout MacrofaunaWith Macrofauna (Factor/Depth)Source
Migration into deeper sedimentBaselineUp to 25 times greater researchgate.net
Exportation to water columnBaseline1.5 to 2.0 times greater researchgate.net
Maximum migration depth (14 days)Limited11 cm researchgate.net

Bioturbation activities, such as burrow construction and ventilation, increase the surface area of the sediment-water interface and modify the redox and pH distributions in porewater surrounding the burrows. These changes can enhance the fluxes of metals and radionuclides from sediments to the overlying water column. xmu.edu.cn

Aquatic System Dynamics (Freshwater and Marine)

Water Column Interactions and Particulate Affinity

Bioaccumulation and Biotransformation Studies in Environmental Systems

Bioaccumulation refers to the uptake and retention of substances by organisms from their environment, including through contaminated food or sediment. epa.govservice.gov.uk For this compound, studies have indicated that it is poorly absorbed across the gut wall of fish. For example, less than 1% of ingested Cerium-Praseodymium-144 was assimilated by croaker fish (Micropogon undulatus). fao.org This suggests a relatively low transfer efficiency through the digestive pathway in some aquatic organisms.

While the general principles of bioaccumulation are well-established for various contaminants, detailed research specifically on the biotransformation of this compound within environmental systems is less extensively documented in the provided sources. However, broader studies on nanomaterials, which can include cerium-based compounds, indicate that the uptake, bioaccumulation, and biotransformation in food crops are still not well understood, and the potential for biomagnification (increasing concentration up the food chain) remains largely unknown. acs.org

Uptake in Aquatic Flora (e.g., Nitella opaca)

Aquatic plants demonstrate a notable capacity for accumulating this compound from their surrounding water. Studies involving the freshwater plant Nitella opaca have shown significant uptake of ¹⁴⁴Ce from pond water at pH 7.7 oup.comoup.com. An equilibrium state was approached after approximately 100 days, at which point the whole Nitella plant exhibited an activity concentration 26,000 times greater than that of the water oup.comoup.com. The majority of the accumulated cerium was found to be localized within the cell wall, although small but measurable amounts were also detected in the protoplasm and cell sap oup.comoup.com. Initially, freshly absorbed cerium in both the cell wall and interior was freely exchangeable; however, after a period of about 10 days, the cerium became more firmly bound to the plant and was no longer readily released oup.comoup.com.

The concentration factors for this compound vary among different categories of aquatic plants, reflecting diverse uptake mechanisms and environmental conditions. Reported equilibrium concentration factors for ¹⁴⁴Ce are summarized in the table below oup.com:

Aquatic Plant CategoryEquilibrium Concentration Factor RangeTime for Equilibrium (approx.)
Freshwater Micro-plants16,000 – 49,0003 days
Marine Micro-algae2,000 – 4,5003 days
Freshwater Phanerogams1,400 – 15,0008 – 10 days
Marine Thalloid Forms200 – 1,10032 days

Algal cultures have been observed to rapidly accumulate ¹⁴⁴Ce, achieving concentrations many thousands of times higher than those in seawater mit.edu.

Accumulation and Elimination in Aquatic Fauna (e.g., Euphausiids, Molluscs, Fish)

Euphausiids Euphausiids, such as Euphausia pacifica, exhibit a rapid accumulation and elimination of this compound. Experimental studies on Euphausia pacifica that had ingested radioactive Artemia nauplii determined a biological half-life for ¹⁴⁴Ce of approximately 7.5 hours researchgate.net. A significant portion of the accumulated ¹⁴⁴Ce, specifically 21% of the body burden, was lost through molting researchgate.net. The accumulation of this compound by copepods was found to be almost entirely attributable to the concentration of particles nativefishlab.net. These filter-feeding zooplankton, including copepods, can rapidly become radioactive when exposed to seawater containing suspended radioactive phytoplankton cells and other radioactive particles nativefishlab.net. Copepods were observed to remove nearly all available radioactive cerium from seawater and food, leading to high concentrations within the animals nativefishlab.net. When the source of radioactive particles was removed, the accumulated radioactivity in these zooplankters was rapidly lost, depending on the time required for clearing their digestive tract mit.edu.

Molluscs Molluscs have demonstrated the ability to accumulate this compound. For instance, clams (Schizimi, Corbicura sp.) harvested from Hinuma Marsh in Ibaraki, Japan, showed some of the highest levels of ¹⁴⁴Ce radioactivity in food samples nih.gov. Shellfish are known to concentrate radionuclides, including this compound nativefishlab.net.

Fish The accumulation of this compound in marine fish is generally low, particularly for radionuclides that are poorly absorbed through the intestinal wall, such as rare earth elements nativefishlab.net. Concentration factors for ¹⁴⁴Ce in fish are frequently reported to be between 30 and 50 for either the whole fish or its edible parts irsn.fr. The biological half-life of this compound in fish is estimated to be approximately 3 days irsn.fr. Research suggests that direct contamination from water is a more significant pathway for cerium accumulation in aquatic organisms than the trophic transfer through the food web irsn.fr.

Translocation and Retention Studies in Animal Models (e.g., Rats, Guinea Pigs)

Studies in animal models, particularly rats and guinea pigs, provide insights into the translocation and retention of this compound within mammalian systems.

Rats In adult rats, approximately 50% of cerium entering the bloodstream is deposited in the liver, 30% in the skeleton, and the remaining 20% in other tissues nih.gov. The half-times of retention for cerium in the liver and bone of dogs, which can be considered analogous, were both about 10 years nih.gov.

Placental transfer of cerium has been investigated using Cerium-141 (¹⁴¹Ce), an isotope with similar chemical behavior to ¹⁴⁴Ce. In pregnant rats, the retention of ¹⁴¹Ce in the embryo/fetus, measured three days after maternal administration, increased with the stage of gestation nih.govnih.gov. Retention rose from approximately 0.00002% of the injected activity per embryo/fetus on day 12.5 to about 0.014% on day 21.5 of gestation nih.govnih.gov. The relative concentrations of ¹⁴¹Ce in the embryo/fetus compared to the mother (CF:CM ratio) ranged between 0.005 and 0.01 nih.govnih.gov. When ¹⁴¹Ce was administered prior to conception, the retention in the rat fetus on day 21.5 was substantially lower than after short-term administration during pregnancy nih.gov.

For inhaled cerium compounds, their solubility significantly impacts systemic absorption. Insoluble forms of cerium deposited in the lung tend to dissolve slowly, with subsequent detection in the liver, skeleton, and tracheobronchial lymph nodes epa.gov. It is estimated that about 80% of inhaled cerium deposited in the lung clears through the gastrointestinal tract, while 5% to 15% translocates to the systemic circulation, and the remainder moves to the lymph nodes healtheffects.org. Ingested cerium, particularly in the form of cerium salts, shows very limited absorption from the gastrointestinal tract in rodents, with less than 0.1% of the ingested dose being absorbed and distributed to other organs healtheffects.org.

Research has also indicated that this compound can induce bone tumors in rats when exposure occurs during the weanling stage, though no bone tumors were observed in rats exposed at birth nih.goviarc.fr.

Guinea Pigs Studies on guinea pigs in late gestation showed that seven days after intravenous administration of ¹⁴¹Ce chloride, the retention in the fetus was approximately 0.05% of the injected activity per fetus nih.govnih.gov. This corresponded to a fetus:dam concentration ratio of about 0.02 nih.govnih.gov.

Influence of Physico-Chemical State on Biological Fate

The physico-chemical state of this compound plays a crucial role in its biological fate, influencing its uptake, distribution, and elimination in organisms. Cerium, as a rare earth element, can form polyvalent radiocolloids in natural waters oup.com.

Experimental studies in rats demonstrated that the addition of a carrier (stable cerium) to injected this compound chloride significantly altered its behavior oup.com. When carrier-free ¹⁴⁴Ce was administered, early urinary excretion was observed oup.com. However, the addition of a carrier suppressed this early urinary excretion and markedly reduced fecal excretion, which is the primary excretory route for cerium oup.com. Furthermore, as the amount of carrier increased, the distribution of ¹⁴⁴Ce shifted: its concentration decreased in the bone and kidney, while increasing in the liver and spleen oup.com. This suggests that at low carrier levels, intravenously injected ¹⁴⁴Ce behaves more ionically, but with increased carrier, it adopts a more colloidal nature, thereby affecting its tissue distribution oup.com.

In aquatic environments, the accumulation of many radionuclides, including this compound, is linked to surface areas nativefishlab.net. For instance, the accumulation of radioactive cerium by copepods was almost entirely due to the concentration of particles nativefishlab.net. This highlights the importance of particulate forms of cerium in its uptake by filter-feeding organisms. The poor absorption of radiocerium across the gut wall also indicates that its chemical form and association with particles can limit its systemic availability following ingestion mit.edu.

Analytical Methodologies for Cerium 144 Research

Radiation Detection and Spectrometry Techniques

The decay of Ce and its progeny Pr involves the emission of beta particles and gamma rays, making spectrometric techniques essential for their detection and analysis.

Gamma-Ray Spectroscopy (NaI(Tl), Ge(Li) Detectors)

Gamma-ray spectroscopy is a primary method for identifying and quantifying gamma-emitting radionuclides, including Ce and its daughter Pr. Two widely used detector types are sodium iodide doped with thallium (NaI(Tl)) scintillators and high-purity germanium (HPGe), often referred to as germanium-lithium (Ge(Li)) detectors in older literature.

NaI(Tl) detectors offer high detection efficiency due to their high density and atomic number, making them suitable for detecting low-intensity gamma rays or in situations where high sensitivity is prioritized. However, their energy resolution is relatively poor, leading to broader peaks and potential difficulties in resolving closely spaced gamma energies unt.educefas.co.uk. For instance, a 2-inch by 2-inch NaI(Tl) crystal has been used to determine the gamma-ray spectrum of Ce in the energy range of 20 keV to 180 keV, revealing peaks at approximately 34 keV, 80 keV, and 134 keV, with an indication of a peak near 100 keV unt.edu.

Conversely, Ge(Li) detectors, and more broadly HPGe detectors, provide superior energy resolution, enabling precise identification of individual gamma-ray energies even in complex spectra containing multiple radionuclides akjournals.combipm.org. This high resolution is critical for distinguishing the characteristic gamma emissions of Ce from those of other fission products or background radiation. The gamma energies associated with Ce decay itself include 0.054 MeV (4%), 0.08 MeV (12%), and 0.134 MeV (82%). Its daughter, Pr, which is typically in secular equilibrium with Ce, emits higher-energy gamma rays at 0.70 MeV (60%), 1.5 MeV (10%), and 2.2 MeV (30%) rsna.org. Another source reports strong gamma rays from Ce decay at 40.98 keV (0.26%), 80.12 keV (1.36%), and 133.51 keV (11.09%) jaea.go.jp.

The use of Ge(Li) detectors is common for obtaining gamma-ray spectra after radiochemical separations, ensuring the purity of the separated cerium fraction and aiding in its quantification akjournals.com.

Table 1: Key Gamma Energies and Intensities from Ce and Pr Decay

NuclideGamma Energy (keV)Intensity (%)Reference
Ce34.0- unt.eduaps.org
Ce40.980.26 jaea.go.jp
Ce41.3- aps.org
Ce46.8- aps.org
Ce53.7- aps.org
Ce544 rsna.org
Ce80.121.36 jaea.go.jp
Ce80.9- aps.org
Ce8012 rsna.org
Ce95.0- aps.org
Ce100.5- aps.org
Ce133.5111.09 jaea.go.jp
Ce134.5- aps.org
Ce13482 rsna.org
Pr61.0- aps.org
Pr70060 rsna.org
Pr150010 rsna.org
Pr21850.7 researchgate.net
Pr220030 rsna.org

Beta Spectrometry and Coincidence Measurements (Beta-Gamma, Gamma-Gamma)

Ce is a pure beta-minus emitter, decaying to Pr, which itself is a beta-minus emitter with a short half-life of 17.29 minutes, decaying to stable Nd lnhb.frchemlin.orgchemlin.org. The beta decay of Ce involves several beta transitions with different energies and probabilities lnhb.fr.

Beta spectrometry is employed to characterize the energy spectrum of emitted beta particles. Silicon-lithium (Si(Li)) detectors are commonly used in beta spectrometers for precise measurements of beta spectra, offering full absorption capabilities that minimize corrections for electron backscattering researchgate.netarxiv.orgcern.ch. These detectors can be arranged in a 4π-geometry to maximize detection efficiency researchgate.netcern.ch.

Coincidence measurements, such as beta-gamma (β-γ) and gamma-gamma (γ-γ) coincidences, are powerful tools for elucidating complex decay schemes and for improving the selectivity of measurements.

Beta-Gamma Coincidence: This technique involves detecting a beta particle and a subsequent gamma ray from the same decay event in coincidence. For Ce, this is particularly useful in studying the decay of Pr, where beta transitions are followed by gamma emissions to excited states of Nd unt.educern.ch. By setting a gate on a specific gamma energy, the coincident beta spectrum can be isolated, allowing for the study of particular beta branches unt.educern.ch. For example, studies have been conducted on beta groups appearing in Ce decay and gamma rays in the de-excitations from Pr energy levels unt.edu.

Gamma-Gamma Coincidence: This method involves detecting two gamma rays emitted in cascade from the same decay event. For Ce/Pr, gamma-gamma coincidence measurements have been performed to investigate the energy levels of Pr unt.edubnl.govlnhb.fr. By selecting a specific gamma-ray energy in one detector, coincident gamma rays from the other detector can be analyzed, providing insights into the nuclear structure and transition pathways unt.edu. For instance, coincidences have been observed between gamma radiations of 34 keV, 55 keV, 82 keV, and 101 keV with the 34 keV gamma radiation, and similarly with the 80 keV and 100 keV gamma radiations unt.edu.

These coincidence techniques help in confirming decay pathways, determining branching ratios, and identifying new energy levels within the daughter nuclei.

Conversion Electron Spectroscopy

Conversion electron spectroscopy measures the energies of electrons emitted during internal conversion, a process where an excited nucleus transfers energy directly to an atomic electron, ejecting it from the atom instead of emitting a gamma ray. This technique is complementary to gamma-ray spectroscopy and provides crucial information about the multipolarity of nuclear transitions and the internal conversion coefficients (ICC) aps.orgbnl.govosti.govosti.gov.

For Ce, conversion electron spectra have been studied to understand its decay. Measurements of conversion electron energies associated with the decay of Ce have been reported, including energies at 34.0, 41.3, 46.8, 53.7, 80.9, 95.0, 100.5, and 134.5 keV aps.org. Studies have also focused on the internal conversion coefficients of specific gamma rays, such as the 80 keV and 133 keV gamma rays, providing detailed insights into the nuclear structure of Pr osti.gov. Improved magnetic lens beta spectrometers and beta spectrometers have been utilized for these measurements, particularly in the low-energy region osti.gov.

Radiochemical Assay and Quantification Methods

Accurate quantification of Ce often requires its separation from other radionuclides due to its complex decay scheme and the presence of other fission products.

Chemical Separation for Isotopic Analysis

Chemical separation is a critical preliminary step for the accurate isotopic analysis and quantification of Ce, especially in complex matrices like irradiated nuclear fuel or environmental samples containing a mixture of fission products cdnsciencepub.comtandfonline.com. The chemical properties of cerium, particularly its ability to exist in both trivalent (Ce(III)) and tetravalent (Ce(IV)) oxidation states, are exploited for selective separation from other rare earth elements (REEs) and interfering radionuclides. Most lanthanides exist predominantly in the trivalent state, while cerium can be oxidized to Ce(IV), allowing for its selective isolation researchgate.netresearchgate.netgeochemicalperspectivesletters.org.

Common separation techniques include:

Solvent Extraction: Di-(2-ethylhexyl)phosphoric acid (DEHPA) and tri-n-butyl phosphate (B84403) (TBP) are frequently used extracting agents. For instance, cerium can be extracted from uranium fission products using DEHPA from nitric acid solutions, with quantitative stripping achieved using 6N HNO after washing with 0.01N HCl akjournals.com. Oxidation of Ce(III) to Ce(IV) using strong oxidizing agents like NaBrO in nitric acid enhances its extractability and separation from other trivalent REEs researchgate.netresearchgate.netakjournals.com.

Ion Exchange Chromatography: This method leverages differences in ionic charge and size. Cation-exchange resins are used to separate REEs from major matrix elements. Subsequently, selective separation of Ce(IV) from other trivalent REEs can be achieved on specialized resins (e.g., Eichrom LN resin) after oxidation of Ce(III) to Ce(IV) researchgate.netosti.govresearchgate.net. Cerium is adsorbed onto the resin as Ce(IV) while other trivalent REEs are eluted. Cerium can then be stripped by reduction back to Ce(III) using reducing agents like HCl-HO mixtures researchgate.netresearchgate.net.

Precipitation: Older methods often involve precipitation steps, such as precipitating cerium as the hydroxide (B78521) cdnsciencepub.com.

The goal of these separations is to achieve radiochemical purity, minimizing interferences from other beta or gamma emitters, which is crucial for accurate activity measurements akjournals.com. For example, after separation, samples are often gamma-counted to check their purity akjournals.com.

Activity Measurement and Uncertainty Analysis (e.g., Limitation of Relative Statistical Weight Method)

The activity of Ce is typically measured after chemical separation using techniques such as gamma-ray spectrometry (for its own gamma emissions or those of Pr) or beta counting (for the energetic beta particles of Pr) tandfonline.comcore.ac.uk. For instance, Ce can be determined by counting the 3.0 MeV beta ray of Pr through an aluminum absorber to filter out lower-energy beta rays from other nuclides tandfonline.com.

Uncertainty analysis is an integral part of any radioactivity measurement, ensuring the reliability and comparability of results. It involves identifying and quantifying all sources of uncertainty that contribute to the final measured activity lanl.govepa.govnih.govdiva-portal.orgepa.gov. Key sources of uncertainty in Ce activity measurements include:

Counting Statistics: Radioactive decay is a random process, and counting measurements are subject to statistical fluctuations, often modeled by Poisson distribution. The counting uncertainty typically dominates the total propagated uncertainty, especially for measurements near the detection limit lanl.govepa.govmdpi.comiaea.org.

Chemical Yield: Radiochemical separation processes are not 100% efficient. The chemical yield, or recovery, of the analyte during separation must be accurately determined and its uncertainty propagated into the final result lanl.govdiva-portal.orgepa.gov. This is often achieved using stable or radioactive tracers of the same element diva-portal.orgepa.gov.

Detector Efficiency: The efficiency of the radiation detector (e.g., NaI(Tl), Ge(Li), Si(Li)) for the specific energies being measured introduces uncertainty lanl.govnih.gov.

Half-life and Decay Corrections: The half-life of Ce (284.91 days) and Pr (17.29 minutes) must be known accurately for decay corrections, especially when measurements are performed at a different time from the reference date chemlin.orgchemlin.orgnih.govdiva-portal.org.

The Limitation of Relative Statistical Weight Method (LRSW) is a specific approach used in the evaluation of decay data and for averaging numbers, particularly in the context of assigning uncertainties to average values researchgate.net. This method aims to prevent a single measurement with an extremely small stated standard deviation from disproportionately influencing the weighted mean. In LRSW, the uncertainty assigned to the average value is always greater than or equal to the smallest uncertainty of the individual values used in the calculation researchgate.net. This ensures that the combined uncertainty reflects a more realistic dispersion of values, especially when dealing with data from multiple sources or experiments that may have varying reported precision. This method helps in establishing robust and reliable recommended values for nuclear data parameters.

Advanced Imaging and Tracing Techniques

Advanced imaging and tracing techniques are indispensable for understanding the spatial distribution and biological behavior of radioactive compounds like Cerium-144 within complex matrices, including biological tissues and environmental samples.

Autoradiography is a powerful technique that allows for the visual localization of radioactive substances within specimens scielo.br. It involves placing a sample containing a radioactive material in contact with a radiation-sensitive emulsion, which, upon exposure and development, produces metallic silver grains that reveal the distribution pattern of the radioactivity scielo.br. This method has been widely applied in studies involving this compound.

In research investigating the biological effects of inhaled insoluble this compound, autoradiographs were prepared from histological sections of tissue samples allenpress.com. This involved coating the sections with liquid radiographic emulsion and developing them at timed intervals, allowing for the visualization of Ce-144 distribution within the tissues allenpress.com. Such studies are crucial for understanding the deposition and retention patterns of radionuclides in organs and tissues, even if the direct numerical data from these specific autoradiographs are not provided in the snippets.

Autoradiography has also been employed to verify the separation of this compound from other radionuclides. For example, in studies aimed at optimizing the separation of Cesium-137 (Cs-137) and this compound by paper electrophoresis, autoradiography was used alongside gamma-scanning and gamma spectroscopy to confirm the effectiveness of the separation conditions osti.gov. This highlights its utility as a qualitative and semi-quantitative verification tool in radiochemical procedures.

Furthermore, autoradiographic studies have been conducted on environmental samples, such as filters, microtomed cross-sections, and individual fibers, to correlate particle size or type with radioactivity content, including this compound dtic.mil. This application is vital for assessing environmental contamination and understanding the physical forms in which radionuclides are dispersed. While specific quantitative data from Ce-144 autoradiograms are not detailed in the provided information, the technique's ability to provide visual evidence of radionuclide localization makes it an invaluable tool in this compound research.

Experimental Studies and Methodological Approaches in Cerium 144 Research

Laboratory-Scale Experimental Designs (e.g., Contamination Studies in Controlled Communities)

Laboratory-scale experimental designs have been crucial for understanding the contamination kinetics and distribution of Cerium-144 within controlled biological communities. One such study investigated the radioactive contamination of a complex freshwater community over 41 days. This experiment aimed to ascertain the kinetics and extent of contamination on individual community members fishersci.com.

Findings from this research indicated that this compound was rapidly extracted from the water, primarily through fixation on solid materials and living organisms, particularly green algae and water fleas (Daphnia) fishersci.com. While the internal contamination of fish and molluscs was observed to be slight, these organisms experienced intense irradiation due to the presence of this compound in their digestive tracts fishersci.com. Eighteen days after the introduction of the radioelement, the concentration of this compound in algae, water fleas, mollusc viscera, and the contents of fish digestive tracts ranged from 20 to 300 times the initial radioactivity per gram of water fishersci.com. The viscera of molluscs, for instance, were estimated to undergo irradiation at a rate of 215 rad/day, given an initial water contamination of 0.02 µCi/g fishersci.com.

These laboratory studies provide valuable insights into the pathways and accumulation rates of this compound in aquatic ecosystems under controlled conditions.

In Situ Environmental Tracer Studies (e.g., Bioturbation, Dust Entrainment)

This compound, often alongside other radionuclides, has been utilized as a tracer in in situ environmental studies to investigate complex processes such as bioturbation and sediment dynamics.

Bioturbation Studies: A novel tracer technique has been developed to examine material and radioactivity fluxes at the sediment-water interface and within the sedimentary column nih.gov. This method was applied in the Gulf of Fos, an area influenced by Rhone River deposits and mussel cultures, which can lead to trace element concentration at the sediment-water interface nih.gov. Experimental cores were prepared, some containing in situ fauna and others defaunated, and labeled with a mixture of radionuclides including this compound, Cobalt-60, and Cesium-137, coupled with luminophores (inert colored sediment particles) nih.gov.

The tracer balance at the sediment-water interface revealed that radionuclide migrations into deeper sediment were up to 25 times greater in the presence of macrofauna, depending on the specific tracer nih.gov. Bioturbation was also observed to enhance exportation to the water column by a factor ranging from 1.5 to 2.0 nih.gov. Over a 14-day period, the presence of macrofauna led to radionuclide migration to a maximum depth of 11 cm, with a similar distribution pattern of luminophores indicating the dominance of particle reworking in this migration nih.gov. Further research on bioturbation and mixing rates using tracers like this compound in Great Lakes sediments aims to use these rates as behavioral indicators of chronic stress in worms exposed to contaminants chemlin.org.

Dust Entrainment Studies: While direct experimental studies using this compound as an active tracer for dust entrainment are less commonly detailed in the provided sources, its presence as a fission product in environmental samples makes it an inherent tracer for atmospheric transport and deposition studies. This compound has been identified in soils, such as those in New Jersey and Kansas, indicating its deposition from atmospheric fallout nih.gov. Natural mechanisms like resuspension, including wind-blown dusts, contribute to the dispersion of contamination, including this compound, in the environment nih.gov. This characteristic allows for its use in reconstructing historical dust fluxes and understanding long-range atmospheric transport of particulate matter, where its isotopic signature can provide insights into source regions and transport pathways nih.gov.

Coincidence Measurement Experiments in Nuclear Spectroscopy

Coincidence measurement experiments are fundamental in nuclear spectroscopy for elucidating complex decay schemes and energy levels of radionuclides like this compound and its daughter product, Praseodymium-144.

Early investigations involved studies of the gamma ray and beta ray spectra of this compound nih.gov. Subsequent work focused on coincidence studies between specific beta groups from this compound decay and gamma rays associated with the de-excitations from Praseodymium-144 energy levels nih.gov. Experiments utilized a 2-inch by 2-inch NaI(Tl) crystal and a 200-channel analyzer to determine the gamma ray spectrum, revealing peaks at 34 ± 3 keV, 134 ± 2 keV, and a broad peak at 80 keV, with an indication of a group near 100 keV nih.gov.

Gamma-gamma coincidence measurements were conducted using two NaI(Tl) crystals positioned at 90 degrees to each other nih.gov. A single-channel analyzer selected gamma radiation of a particular energy, while a 200-channel analyzer recorded coincident pulses from the second detector nih.gov. These measurements provided evidence for coincident radiation at 34, 55, 82, and 101 keV energies when gated on the 34 keV gamma radiation, with only weak coincidences at 135 keV nih.gov. When gating on the 80 keV gamma radiation, coincidences were observed with gamma radiation of approximately 35 keV and 54 keV nih.gov. Similarly, coincidences with about 34 keV energy were observed when gating on the 100 keV gamma radiation nih.gov.

Further studies on the this compound—Praseodymium-144 decay scheme using beta-gamma coincidences have indicated complex results, with beta spectra coincidences observed across different gamma spectral regions nih.gov. Observations of beta-gamma cascades suggest that beta transitions with maximum energies of 230 keV and 175 keV excite Praseodymium-144 levels at 80 keV and 134 keV, respectively nih.gov. A 4π semiconductor beta-spectrometer has also been developed for measuring this compound – Praseodymium-144 spectra, capable of acquiring spectra corresponding to transitions to the excited states of daughter nuclei in combination with a scintillation BGO detector nih.gov.

Key findings from these spectroscopic studies include:

Gamma Ray Energy (keV)Relative Intensity (Uncorrected) nih.govCoincident Gamma Energies (keV) nih.gov
349534, 55, 82, 101
8035~35, ~54
134100Weak coincidences at 135
100Not specified~34

Source Preparation and Characterization for Experimental Applications

The preparation and characterization of this compound sources are critical steps for their successful application in various experimental settings. This compound is primarily generated as a fission product from the nuclear fission of Uranium-235 in nuclear reactors nih.govchemlin.org.

For nuclear spectroscopy experiments, this compound sources have been prepared from carrier-free radioactive this compound, often supplied by national laboratories such as Oak Ridge National Laboratory nih.gov. These sources were typically mounted on thin Formvar film for use in beta crystal spectrometers nih.gov.

In other experimental contexts, such as inhalation studies, specialized aerosol preparation methods are employed. This involves ion-exchanging this compound (or stable cerium) into montmorillonite (B579905) clay, followed by aerosolization and fusion at 1100°C tech-publish.com. The fused particles are then collected on a filter and resuspended in water for inhalation exposures tech-publish.com.

For intense electron antineutrino generator experiments, the production of this compound sources at the petabecquerel (PBq) scale involves a multi-step process wikipedia.org. The initial step is the standard reprocessing of nuclear spent fuel, which yields a concentrate of lanthanides and minor actinides wikipedia.org. Subsequently, cerium is separated from this concentrate using complexing displacement chromatography wikipedia.org. Facilities capable of delivering such large-scale sealed sources, like FSUE “Mayak” PA in Russia, require processing 5 to 10 tons of VVER (Russian pressurized water reactor technology) spent fuel to achieve PBq level activity due to the intrinsic abundance of this compound and the efficiency of the extraction process wikipedia.org.

This compound is also a key fission product used in the characterization of irradiated nuclear materials, such as depleted uranium dioxide (DUO2) surrogates, which are irradiated in fast-neutron environments to emulate weapons-grade plutonium production . Measurements of this compound concentrations, alongside other fission products and plutonium isotopes, are used to validate computational models . Agreement between predicted and gamma spectroscopic measurements for this compound has been reported to be within 10% .

Applications in Advanced Scientific Research

Nuclear Fuel Cycle Research

Within the nuclear fuel cycle, Cerium-144 serves as an important indicator for assessing reactor performance and characterizing spent fuel.

This compound is frequently selected as a burn-up monitor in nuclear reactors. [Search 1, 8] The determination of fuel burn-up, which is a measure of the energy extracted from nuclear fuel, is crucial for efficient reactor operation and spent fuel management. Lanthanide isotopes, including Ce-144 and neodymium isotopes like Neodymium-148 (Nd-148), are often chosen for this purpose due to the challenges in chemically recovering the entire inventory of other metallic fission products. [Search 1, 8]

Gamma-ray spectroscopy is a non-destructive technique employed to estimate fuel element burn-up and cooling time. This method relies on analyzing the gamma-ray signatures of irradiated fuel, correlating the absolute or isotopic ratios of fission products, such as Ce-144, with known burn-up and cooling time values. [Search 1, 15] Calculations show that the uncertainties associated with Ce-144 concentrations in nuclear fuel depletion are notably low, typically less than 0.5%. [Search 1, 20] The primary source of these uncertainties is related to fission yield data. [Search 1, 20] The relatively long half-life of Ce-144 (285 days) necessitates its consideration in the inventory of the 144-mass series, especially if it has not fully decayed by the time of analysis. [Search 1, 8]

This compound is a prominent fission product found in irradiated fuel elements, particularly after prolonged reactor operation. [Search 1, 17] In a typical light water reactor, Ce-144 is produced at a substantial rate, approximately 60 × 10^12 Bq per megawatt-year of electrical power. [Search 1, 17]

The quantities of fission product nuclides within spent fuel provide valuable insights into the fuel's characteristics. These amounts can be accurately quantified by measuring the gamma rays emitted during their radioactive decay. [Search 1, 20] In calculating the inventory of specific nuclides from a reactor's power history, it is often sufficient to consider the isotope, such as Ce-144, as a direct product of fission. [Search 1, 7] As with burn-up monitoring, the uncertainties in the number densities of Ce-144 during nuclear fuel depletion are minimal, remaining below 2%, with fission yield uncertainties being the dominant factor. [Search 1, 20]

Reactor Burn-Up Monitoring

Environmental and Earth Science Tracing

Radioactive isotopes are indispensable tools for tracing various processes in environmental and earth sciences due to their high sensitivity and specificity.

Radioisotopes serve as highly effective tracers in hydrological and sediment transport investigations, offering a direct and real-time method for assessing transport pathways. [Search 1, 18] These radiotracers provide superior sensitivity and more accurate parameters compared to conventional tracing methods. [Search 1, 18] While a broad range of environmental tracers, including various radioisotopes, are utilized for determining the age of soil waters and groundwaters, and for estimating groundwater discharge, specific direct applications of this compound as a bulk water or sediment tracer are less commonly documented in the provided literature. [Search 1, 23] However, this compound is recognized as a potential radioactive isotope for tracing metal-containing engineered nanoparticles (MENPs) in environmental systems. [Search 1, 10] This application is crucial for understanding the environmental fate, transport, and potential accumulation of these emerging contaminants within aquatic and terrestrial environments. [Search 1, 10]

This compound's inclusion in radionuclide handbooks, which detail environmental transfer characteristics and biotic uptake, highlights its relevance in ecological studies. [Search 1, 9] Isotopic tracers, including Ce-144, are valuable for the highly sensitive and selective detection of metal-containing engineered nanoparticles (MENPs) in both environmental matrices and living organisms. [Search 1, 10] This capability allows researchers to precisely track the transformation, uptake, distribution, and clearance of these nanoparticles within ecological systems, providing critical data for environmental risk assessments. [Search 1, 10]

While radioisotopes and other tracers are broadly employed in ecological studies to understand population dynamics and interactions, specific documented applications of this compound as a tracer for arthropod population dynamics were not found in the provided search results. Research in this area often utilizes various methods to assess the influence of natural enemies and environmental factors on arthropod populations. [Search 1, 13, 14, 19, 30]

Ecological Pathway Investigations

Fundamental Nuclear Physics and Reactor Physics

This compound, often considered in secular equilibrium with its daughter nuclide Praseodymium-144 (¹⁴⁴Pr), plays a significant role in probing fundamental aspects of nuclear physics and in the calibration of radiation detection systems.

Neutrino Physics Experiments (e.g., Cerium Antineutrino Generators)

The decay chain of this compound to Praseodymium-144 (¹⁴⁴Ce-Pr¹⁴⁴) is a notable artificial source of electron antineutrinos, making it highly relevant for short-baseline neutrino physics experiments researchgate.netresearcher.lifeinfn.itprinceton.eduresearchgate.net. These experiments leverage the antineutrinos produced to investigate phenomena such as the potential existence of a fourth, light neutrino state, often referred to as a sterile neutrino researchgate.netresearcher.lifeinfn.ittum.dephysicsworld.comphysicsworld.com.

The ¹⁴⁴Ce-¹⁴⁴Pr decay chain can generate antineutrinos with energies extending up to approximately 3 MeV, with the endpoint energy for the ¹⁴⁴Pr beta-transition being 2.998 MeV researchgate.netresearcher.liferesearchgate.net. Several large-scale neutrino detection projects have planned or considered the use of this compound antineutrino generators. For instance, the KamLAND (CeLAND) and Borexino (SOX) experiments aimed to deploy ¹⁴⁴Ce-¹⁴⁴Pr antineutrino generators with substantial activities, typically in the range of 100 kCi (equivalent to 3-4 PBq) researchgate.netinfn.it. The scientific objective of these endeavors was to observe an "anomalous" disappearance or a distinct oscillatory pattern in the detected neutrino flux as a function of distance from the source, which would serve as an indicator for sterile neutrinos researchgate.netinfn.itphysicsworld.comphysicsworld.com.

The physical form of these antineutrino generators often involves this compound in the chemical compound cerium dioxide (CeO₂), prepared as a powder. This powder can be compacted into a spherical object, for example, with a radius of 7.1 cm, and subsequently encased within a steel envelope to ensure containment and shielding infn.itphysicsworld.com. The success of such experiments hinges on a precise theoretical understanding of the antineutrino spectrum, necessitating detailed calculations that account for various corrections, including atomic effects researcher.liferesearchgate.net. Activity measurements of these high-intensity sources are performed with high precision, often utilizing calorimetric methods, achieving uncertainties as low as <0.2% researcher.liferesearchgate.net. Despite the scientific promise, challenges related to achieving the requisite activity and purity of the source, along with logistics concerning transportation and deployment in underground laboratories, have impacted the realization of some projects, such as the SOX experiment, which was ultimately canceled due to issues with source production princeton.eduresearchgate.netphysicsworld.comaip.orgwikipedia.org.

Table 1: Key Characteristics of ¹⁴⁴Ce-¹⁴⁴Pr Antineutrino Source

CharacteristicValueReference
Antineutrino Energy RangeUp to ~3 MeV researchgate.net
¹⁴⁴Pr Beta Endpoint Energy2.998 MeV researcher.liferesearchgate.net
Typical Source Activity100 kCi (3-4 PBq) researchgate.netinfn.it
Chemical FormCerium dioxide (CeO₂) powder infn.it
Activity MeasurementCalorimetry, <0.2% uncertainty researcher.liferesearchgate.net

Calibration Standards for Radiation Detectors

This compound is a valuable radionuclide for the calibration of various radiation detectors and spectrometers cesio.czcesio.czeurostandard.czezag.comezag.com. Its utility stems from its characteristic gamma-ray emissions. Notably, ¹⁴⁴Ce emits gamma rays at 133.5 keV, which is frequently utilized for calibration purposes cesio.czcesio.czezag.comlnhb.frnist.govunt.edu. Other gamma peaks have also been observed at approximately 34 keV and 80 keV unt.edu.

As a beta-gamma emitter, ¹⁴⁴Ce sources can be specifically designed with thin exit windows to allow for the emission of beta particles, enabling their use in beta detector calibration caltech.edu. These sources are employed for energy and efficiency calibration of scintillation spectrometers and counters that detect gamma and X-radiation eurostandard.cz. For certain applications, such as ensuring sufficient filtration of beta radiation, a minimum 3.2 mm aluminum layer might be necessary between the ¹⁴⁴Ce standard and the detector eurostandard.cz. Calibration sources are typically manufactured as sealed units, where the radioactive material is incorporated into a robust and insoluble chemical form within a thin layer, often on an aluminum foil entsystech.com. Beyond detector calibration, ¹⁴⁴Ce has also been adopted as a burn-up monitor for irradiated nuclear fuel lnhb.fr.

Table 2: Principal Gamma Emissions of ¹⁴⁴Ce (via ¹⁴⁴Pr)

Gamma Energy (keV)Relative Probability (%)Reference
133.51517.01 lnhb.fr
80.1204.83 lnhb.fr
59.031.15 lnhb.fr
33.5631.28 lnhb.fr

Note: Probabilities are normalized to the 133.515-keV gamma ray as 100% in some contexts lnhb.fr. The table above reflects the decay scheme of ¹⁴⁴Ce to ¹⁴⁴Pr, showing gamma transitions from ¹⁴⁴Pr lnhb.fr.

Advanced Energy Conversion Systems

This compound has been investigated as a potential radioisotopic fuel in advanced energy conversion systems, particularly in the development of direct nuclear electrogenerators.

Direct Nuclear Electrogenerator Cell Development and Efficiency Analysis

This compound has been explored for its application in radioisotope power systems (RPSs) and direct nuclear electrogenerator cells researchgate.nethathitrust.orgscispace.comnasa.govosti.govnasa.govgoogle.comosti.govstanford.edujmest.orgresearchgate.netnasa.gov. Early initiatives, such as the Systems for Nuclear Auxiliary Power (SNAP) program, initially considered ¹⁴⁴Ce as the fuel for a 50-watt (electric) mercury turbogenerator (SNAP-1). This program later shifted its focus to thermoelectric conversion, aiming to produce 60 watts (electric) continuously osti.govnasa.gov.

Direct nuclear electrogenerators are designed to convert the kinetic energy of beta particles directly into electrical energy. This conversion occurs as the beta particles traverse a potential field established within the cell osti.govnasa.govaip.org. The design analysis of such cells involves complex physical considerations, including the beta particle energy spectrum, energy losses experienced within the fuel and support foil, and the relativistic motion of the particles within the electric field nasa.govnasa.gov.

This compound exhibits a high specific power, reported as 25.60 W/g researchgate.net and 1565 mW/g , making it an attractive candidate for applications requiring a service life of approximately nine to thirty months . While radioisotope thermoelectric generators (RTGs), which convert decay heat into electricity, typically have lower thermoelectric conversion efficiencies (often less than 10%) jmest.orgresearchgate.net, advanced energy conversion systems utilizing ¹⁴⁴Ce have been projected to achieve system efficiencies of 30% or more scispace.com.

Betavoltaic batteries, a type of micro nuclear battery, directly harness the energy from beta decay using semiconductor materials nasa.gov. Although ¹⁴⁴Ce offers a high specific power for betavoltaic applications, the energetic beta particle emitted by its daughter, ¹⁴⁴Pr, is a critical factor in the design and efficiency analysis of these devices . Research continues to focus on enhancing betavoltaic performance through innovations in semiconductor design, such as the development of high-aspect ratio and expanded surface area p/n junctions nasa.gov.

Table 3: Specific Power of Selected Radioisotopes for Power Systems

IsotopeSpecific Power (W/g)Half-lifeReference
This compound25.60284.4 days researchgate.net
Strontium-900.9329.0 years researchgate.net
Cesium-1370.4230.1 years researchgate.net
Promethium-1470.332.6 years researchgate.net
Plutonium-238(Not explicitly in W/g in researchgate.net, but commonly used)87.7 years stanford.eduresearchgate.net

Q & A

Q. What are the primary safety protocols for handling Cerium-144 in laboratory settings, and how do its beta-particle emissions influence these protocols?

this compound emits beta particles and gamma rays, requiring shielding (e.g., lead or acrylic) and remote handling tools to minimize radiation exposure. Beta emissions dominate toxicity, necessitating bone marrow and thyroid monitoring due to its calcium-like biodistribution . Institutional radiation safety committees must approve experimental designs, including waste disposal plans for long-lived isotopes (half-life: 284.9 days) .

Q. How is this compound detected and quantified in environmental samples, and what are common interferences?

Gamma-ray spectroscopy (e.g., high-purity germanium detectors) is used to identify this compound via its 133.5 keV gamma peak. Beta counting or liquid scintillation is employed for low-activity samples. Interferences include other beta/gamma emitters like Zirconium-95 and Iodine-131, requiring radiochemical separation (e.g., ion-exchange chromatography) .

Q. What are the standard methods for preparing this compound sources for tracer studies in biological systems?

this compound citrate aerosols (particle size: 1–3 µm) are administered to model organisms (e.g., rats) via inhalation. Post-exposure, tissues are analyzed using autoradiography or gamma counting. Carrier-free sources require chemical purification (e.g., PMMA film mounting) to avoid contamination .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in dose contributions of this compound in historical environmental monitoring data?

Post-1961, this compound became the dominant dose contributor (83% in 1965) after Iodine-131 declined. Discrepancies arise from decay corrections, variable release rates, and spatial heterogeneity. Use time-series models (e.g., Pacific Northwest Laboratories’ annual dose tables) and normalize to reference isotopes like Plutonium-239 .

Q. What experimental designs mitigate confounding factors when studying this compound-induced pulmonary toxicity?

Inhaled this compound nanoparticles (10–50 nm) induce alveolar macrophage dysfunction. Control for particle aggregation via dynamic light scattering and use sham-exposed cohorts. Combine histopathology (e.g., H&E staining) with cytokine profiling (IL-6, TNF-α) to distinguish radiation-specific effects from mechanical irritation .

Q. How does the decay chain of this compound (→ Praseodymium-144 → Neodymium-144) impact long-term environmental fate studies?

Praseodymium-144 (half-life: 17.3 min) decays to stable Neodymium-144, complicating activity calculations. Use Bateman equations to model in-growth corrections and validate with gamma spectra. Note that Pr-144m (isomeric state) may require separate quantification .

Q. Why did the SOX-Borexino neutrino experiment face challenges in sourcing this compound, and how does this inform future nuclear physics studies?

The experiment required 2.5 kg of ultra-pure this compound, achievable only from reprocessed fuel cooled <3 years. Supply chain limitations (e.g., Russia’s Mayak facility) highlight the need for international collaboration and alternative isotope harvesting techniques (e.g., CARIBU’s gas proportional detectors) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound biodistribution data with non-uniform tissue uptake?

Apply compartmental pharmacokinetic models (e.g., nonlinear mixed-effects) to account for bone and liver sequestration. Use Bayesian methods to handle censored data (e.g., below-detection-limit samples) and validate with Monte Carlo simulations .

Q. How can researchers optimize gamma-ray branching ratio measurements for this compound decay products?

Deploy 4π gas proportional detectors to capture 98% of emitted particles. Calibrate using reference sources (e.g., Europium-152) and subtract background via coincidence counting. Report uncertainties via ISO-GUM protocols .

Q. What criteria should govern the selection of this compound purification methods for tracer studies in nuclear chemistry?

Prioritize methods yielding >99% radionuclidic purity: solvent extraction (e.g., TBP-HNO₃ systems) or electrochemical deposition. Validate via alpha spectroscopy to exclude Th-228 and Pm-147 contaminants .

Data Contradiction Analysis

Q. Why do some studies report this compound as a minor contributor to bone cancer risk compared to Strontium-90?

this compound’s shorter half-life reduces cumulative bone exposure, but its higher specific activity (1.2 × 10⁴ Ci/g) amplifies localized damage. Use microdosimetry models (e.g., Monte Carlo track structure) to resolve dose-rate effects .

Q. How can conflicting reports on this compound’s role in thyroid toxicity be resolved?

Iodine-131 dominates thyroid uptake, but this compound’s gamma emissions may contribute to secondary irradiation. Conduct dual-isotope studies with blocking agents (e.g., potassium iodide) and compare dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.